REACTION_CXSMILES
|
[CH3:1][C:2]1[C:11]2[C:10](=[O:12])[O:9][C:8](=O)[NH:7][C:6]=2[CH:5]=[CH:4][C:3]=1[N+:14]([O-:16])=[O:15].NC1C=CC=C(C)C=1C(O)=O.C(=O)([O-])[O-].[Na+].[Na+]>CO>[CH3:8][O:9][C:10](=[O:12])[C:11]1[C:6]([NH2:7])=[CH:5][CH:4]=[C:3]([N+:14]([O-:16])=[O:15])[C:2]=1[CH3:1] |f:2.3.4|
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C=CC=2NC(OC(C21)=O)=O)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=C(C(=O)O)C(=CC=C1)C
|
Name
|
|
Quantity
|
36 mmol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
180 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
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Details
|
Strongly acidic ion-exchange resin (Dowex® 50 WX4-200) was added until neutral pH
|
Type
|
FILTRATION
|
Details
|
the solution was filtered
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure and silica gel chromatography (60:40 hexane/ethyl acetate)
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=C(C(=CC=C1N)[N+](=O)[O-])C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.59 g | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 87.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |